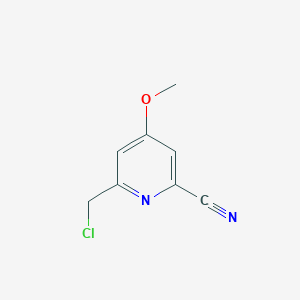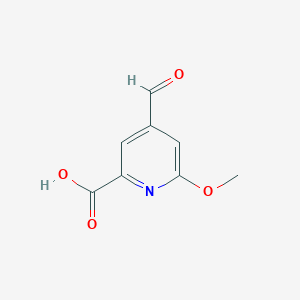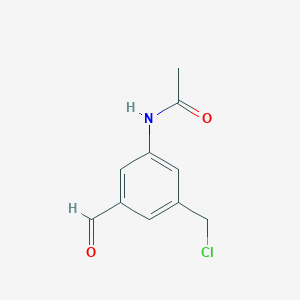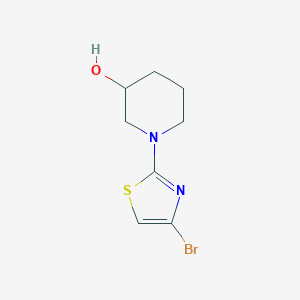
4-Fluoro-6-iodopyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClFINO2S and a molecular weight of 321.5 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Méthodes De Préparation
The synthesis of 4-Fluoro-6-iodopyridine-2-sulfonyl chloride involves several stepsThe reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
4-Fluoro-6-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can also undergo coupling reactions, which are useful in the synthesis of more complex molecules
Common reagents used in these reactions include metal halides, such as FeBr3, AlCl3, and ZnCl2, which act as catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Fluoro-6-iodopyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of imaging agents for biological applications.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-iodopyridine-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms in the pyridine ring enhances its reactivity and allows it to participate in various chemical reactions. The sulfonyl chloride group also plays a crucial role in its mechanism of action by facilitating nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
4-Fluoro-6-iodopyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
4-Fluoro-2-iodopyridine-6-sulfonyl chloride: This compound has a similar structure but with different positioning of the functional groups.
2,6-Diamino-3-iodopyridine: This compound lacks the fluorine and sulfonyl chloride groups, resulting in different chemical properties and reactivity.
6-Amino-2-fluoro-3-iodopyridine: This compound has an amino group instead of a sulfonyl chloride group, leading to different applications and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical properties and a wide range of applications.
Propriétés
Formule moléculaire |
C5H2ClFINO2S |
|---|---|
Poids moléculaire |
321.50 g/mol |
Nom IUPAC |
4-fluoro-6-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClFINO2S/c6-12(10,11)5-2-3(7)1-4(8)9-5/h1-2H |
Clé InChI |
MHHQZVIJHSAPPR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1S(=O)(=O)Cl)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


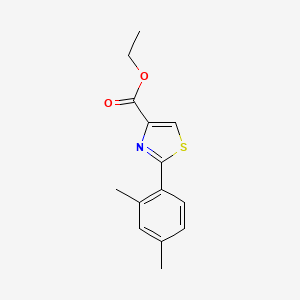
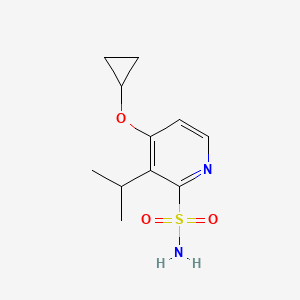
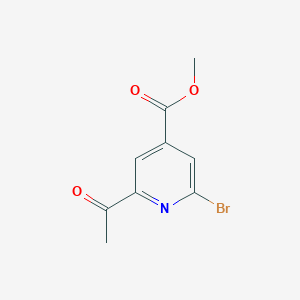
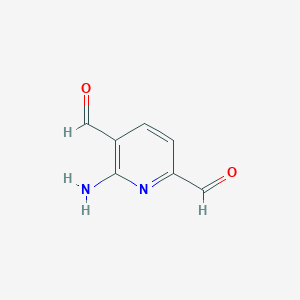
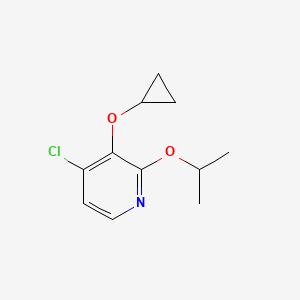
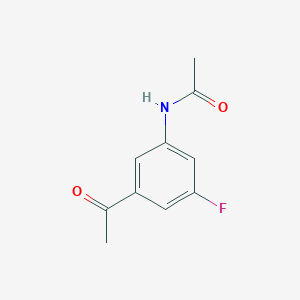
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)

